Guanine ribonucleotidyl-(3'-5')-adenosine
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Overview
Description
Guanine ribonucleotidyl-(3’-5’)-adenosine is a compound composed of guanine and adenosine nucleotides connected by a 3’-5’ phosphodiester bond. This compound is a type of ribonucleic acid (RNA) molecule, which plays a crucial role in various biological processes, including the storage and transfer of genetic information . RNA molecules, including guanine ribonucleotidyl-(3’-5’)-adenosine, are essential for the synthesis of proteins and the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanine ribonucleotidyl-(3’-5’)-adenosine involves the formation of a phosphodiester bond between the 3’ hydroxyl group of guanine and the 5’ phosphate group of adenosine. This can be achieved through chemical or enzymatic methods. Chemical synthesis typically involves the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of the phosphodiester bond . Enzymatic synthesis, on the other hand, utilizes enzymes such as RNA polymerases to catalyze the formation of the bond under physiological conditions .
Industrial Production Methods: Industrial production of guanine ribonucleotidyl-(3’-5’)-adenosine often involves large-scale enzymatic synthesis due to its efficiency and specificity. The process typically includes the extraction of RNA polymerases from microbial sources, followed by the enzymatic assembly of the compound in bioreactors . The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Guanine ribonucleotidyl-(3’-5’)-adenosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, facilitated by nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine can lead to the formation of 8-oxoguanine, a common oxidative lesion in RNA .
Scientific Research Applications
Guanine ribonucleotidyl-(3’-5’)-adenosine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model system to study the properties and behavior of RNA molecules. It is also used in the development of new synthetic methods for RNA assembly .
Biology: In biology, guanine ribonucleotidyl-(3’-5’)-adenosine is essential for understanding the mechanisms of RNA-mediated gene regulation and protein synthesis. It is also used in studies of RNA structure and function .
Medicine: In medicine, this compound is used in the development of RNA-based therapeutics and diagnostics. It is also studied for its potential role in the treatment of genetic disorders and viral infections .
Industry: In industry, guanine ribonucleotidyl-(3’-5’)-adenosine is used in the production of RNA-based products, such as vaccines and gene therapies. It is also used in the development of new biotechnological applications .
Mechanism of Action
The mechanism of action of guanine ribonucleotidyl-(3’-5’)-adenosine involves its interaction with various molecular targets and pathways. This compound can bind to specific proteins and enzymes, influencing their activity and function. For example, it can interact with RNA polymerases to regulate the transcription of genetic information from DNA to RNA . Additionally, it can participate in the formation of RNA secondary structures, such as G-quadruplexes, which play a role in gene regulation and stability .
Comparison with Similar Compounds
- Cytosine ribonucleotidyl-(3’-5’)-adenosine
- Uracil ribonucleotidyl-(3’-5’)-adenosine
- Thymine ribonucleotidyl-(3’-5’)-adenosine
Properties
CAS No. |
6554-00-3 |
---|---|
Molecular Formula |
C20H25N10O11P |
Molecular Weight |
612.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(33)10(32)7(40-18)2-38-42(36,37)41-13-6(1-31)39-19(12(13)34)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChI Key |
PBWYGOYNGCCLAU-INFSMZHSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N |
Origin of Product |
United States |
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